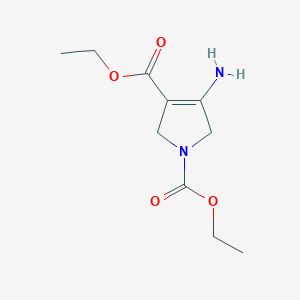
Diethyl 4-amino-2,5-dihydro-1h-pyrrole-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is a chemical compound that belongs to the class of pyrrole derivatives Pyrrole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate typically involves the cycloaddition reaction of azomethine ylides with dialkyl acetylenedicarboxylates. This reaction is carried out in the presence of alcohols, and the azomethine ylides are prepared in situ from proline and ninhydrin . Another method involves the use of sarcosine instead of proline, which leads to the formation of highly functionalized spiropyrroles .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, catalysts, and reaction parameters are crucial for efficient industrial production.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrrole derivatives.
Substitution: Substitution reactions can occur at the amino group or the ester groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrrole derivatives, which can have different functional groups attached to the pyrrole ring.
Aplicaciones Científicas De Investigación
Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrrole derivatives.
Mecanismo De Acción
The mechanism of action of diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl 3,4-pyrroledicarboxylate: This compound is similar in structure but lacks the amino group at the 4-position.
Diethyl 1H-pyrrole-3,4-dicarboxylate: Another similar compound with different substitution patterns on the pyrrole ring.
Uniqueness
Diethyl 4-amino-2,5-dihydro-1H-pyrrole-1,3-dicarboxylate is unique due to the presence of the amino group at the 4-position, which can significantly influence its chemical reactivity and biological activity
Propiedades
Número CAS |
1212-06-2 |
|---|---|
Fórmula molecular |
C10H16N2O4 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
diethyl 4-amino-2,5-dihydropyrrole-1,3-dicarboxylate |
InChI |
InChI=1S/C10H16N2O4/c1-3-15-9(13)7-5-12(6-8(7)11)10(14)16-4-2/h3-6,11H2,1-2H3 |
Clave InChI |
TZJKGSPMLUJELY-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=C(CN(C1)C(=O)OCC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-N-[3-(3-methylpentan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12888965.png)

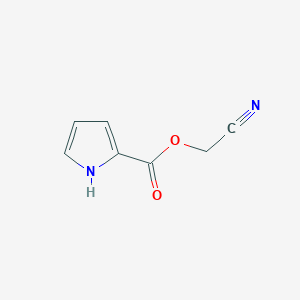
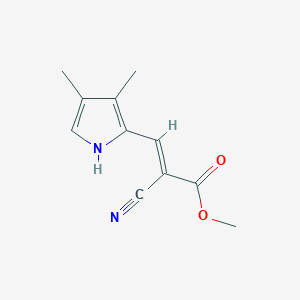
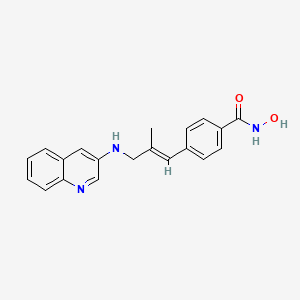

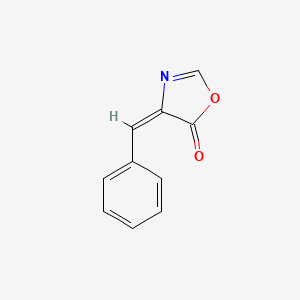

![2-(Carboxy(hydroxy)methyl)-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12889017.png)

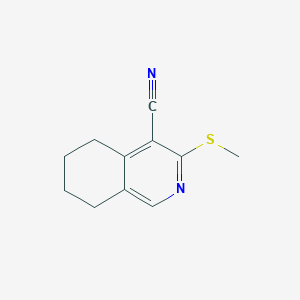

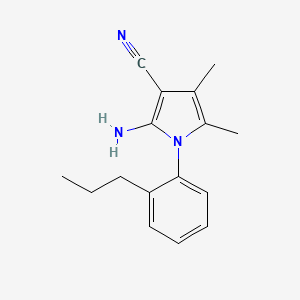
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
